Ikk|A-IN-1 chemical structure and molecular weight properties
Ikk|A-IN-1 chemical structure and molecular weight properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, a critical mediator of inflammatory responses, immune function, cell proliferation, and survival. The complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ). The distinct roles of IKKα and IKKβ in the canonical and non-canonical NF-κB pathways have made the development of selective inhibitors a key focus in drug discovery for a range of diseases, including cancer and chronic inflammatory disorders. This guide provides a comprehensive technical overview of IKK-IN-1, a small molecule inhibitor of IKK. We will delve into its chemical properties, the underlying principles of IKK inhibition, and provide detailed protocols for its characterization.
Chemical Properties and Structure of IKK-IN-1
IKK-IN-1 is a small molecule inhibitor identified by the CAS number 406211-06-1.[1][2] Its development is referenced in patent WO2002024679A1, specifically as compound example 18-13.[1][2]
| Property | Value | Source |
| CAS Number | 406211-06-1 | [1][2] |
| Molecular Formula | C₂₂H₂₆ClN₃O₄ | [2] |
| Molecular Weight | 431.91 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [2] |
Chemical Structure:
The chemical structure of IKK-IN-1 is provided below in SMILES format: O=C1NC2=C(CO1)C(C3CCNCC3)=CC(C(C(O)=CC=C4)=C4OCC5CC5)=N2.Cl[2]
The IKK/NF-κB Signaling Pathway: A Tale of Two Pathways
The NF-κB family of transcription factors is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex is activated and phosphorylates IκB proteins. This phosphorylation event marks the IκB proteins for ubiquitination and subsequent degradation by the proteasome, allowing the now-free NF-κB to translocate to the nucleus and activate gene transcription.[3][4]
It is crucial to understand that the IKK complex mediates two distinct NF-κB signaling pathways:
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The Canonical Pathway: Primarily activated by pro-inflammatory stimuli, this pathway relies on the activation of IKKβ. IKKβ phosphorylates IκBα, leading to the nuclear translocation of the p50/RelA (p65) NF-κB dimer.
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The Non-Canonical Pathway: This pathway is activated by a specific subset of stimuli and is dependent on IKKα. IKKα phosphorylates the NF-κB precursor protein p100, leading to its processing into p52 and the subsequent nuclear translocation of p52/RelB dimers.[3]
The distinct roles of IKKα and IKKβ underscore the importance of developing isoform-selective inhibitors to target specific disease pathologies with greater precision and potentially reduced off-target effects.
Caption: The distinct roles of IKKβ and IKKα in the canonical and non-canonical NF-κB signaling pathways.
Mechanism of Action of IKK-IN-1
The causality behind this experimental approach: By targeting the ATP-binding site, which is essential for kinase function, one can effectively block the downstream signaling cascade. The efficacy and selectivity of such an inhibitor are determined by its specific interactions with the amino acid residues lining the ATP-binding pocket of the target kinase.
Experimental Protocols for Characterization
The following protocols provide a framework for the in vitro and cell-based characterization of IKK inhibitors like IKK-IN-1. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro Kinase Assay for IKK Activity
This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of recombinant IKKα or IKKβ. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: The assay measures the phosphorylation of a biotinylated IκBα-derived peptide substrate by the IKK enzyme. An antibody specific for the phosphorylated form of the substrate, labeled with a fluorescent donor (e.g., Europium), and a fluorescent acceptor (e.g., APC) conjugated to streptavidin (which binds to the biotinylated peptide) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
Materials:
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Recombinant human IKKα or IKKβ enzyme
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Biotinylated IκBα peptide substrate
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ATP
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IKK-IN-1 (or other test compounds)
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Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
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Detection Reagents: Europium-labeled anti-phospho-IκBα antibody and Streptavidin-Allophycocyanin (SA-APC)
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384-well low-volume assay plates
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TR-FRET compatible plate reader
Protocol:
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Compound Preparation: Prepare a serial dilution of IKK-IN-1 in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in assay buffer to achieve the desired final concentrations in the assay.
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Enzyme and Substrate Preparation: Dilute the recombinant IKK enzyme and the biotinylated IκBα substrate to their optimal concentrations (determined through enzyme and substrate titration experiments) in the assay buffer.
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Assay Plate Setup:
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Add 2 µL of the diluted IKK-IN-1 or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
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Add 4 µL of the diluted IKK enzyme solution to each well.
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Incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
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Kinase Reaction Initiation: Add 4 µL of a pre-mixed solution of the biotinylated IκBα substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
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Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
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Detection: Add 10 µL of the detection mix (Europium-labeled anti-phospho-IκBα antibody and SA-APC in detection buffer) to each well to stop the reaction.
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Final Incubation and Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
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Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: A generalized workflow for an in vitro TR-FRET kinase assay to determine the IC₅₀ of an IKK inhibitor.
Cell-Based Assay for NF-κB Activation
This protocol measures the ability of a compound to inhibit NF-κB activation in a cellular context. A common method involves using a reporter gene assay in a cell line that stably expresses a luciferase reporter gene under the control of an NF-κB response element.
Principle: In the presence of a stimulus that activates the NF-κB pathway (e.g., TNF-α for the canonical pathway), the NF-κB transcription factor translocates to the nucleus and drives the expression of the luciferase reporter gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of NF-κB activation. An effective IKK inhibitor will prevent this process, leading to a decrease in the luciferase signal.
Materials:
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A suitable cell line with a stably integrated NF-κB luciferase reporter (e.g., HEK293/NF-κB-luc)
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Cell culture medium and supplements
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IKK-IN-1 (or other test compounds)
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A stimulus for NF-κB activation (e.g., TNF-α)
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Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
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White, opaque 96-well cell culture plates
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Luminometer
Protocol:
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Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
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Compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing serial dilutions of IKK-IN-1 or vehicle (DMSO). Pre-incubate the cells with the compound for 1-2 hours.
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Stimulation: Add the NF-κB stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except for the unstimulated control wells.
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Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator to allow for reporter gene expression.
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Luciferase Assay:
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Remove the plate from the incubator and allow it to equilibrate to room temperature.
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Add the luciferase assay reagent to each well according to the manufacturer's instructions.
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Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
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Luminescence Reading: Measure the luminescence in each well using a luminometer.
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Data Analysis: Normalize the data to the vehicle-treated, stimulated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC₅₀ value. A parallel cytotoxicity assay (e.g., using CellTiter-Glo®) should be performed to ensure that the observed inhibition is not due to cell death.
Data Interpretation and Future Directions
The in vitro kinase assay provides a direct measure of the compound's potency against the isolated enzyme, while the cell-based assay confirms its activity in a more physiologically relevant context and provides an indication of its cell permeability.
For IKK-IN-1, a critical next step for the research community is to determine its selectivity profile against IKKα and IKKβ. This can be achieved by performing the in vitro kinase assay described above with both recombinant IKKα and IKKβ enzymes and comparing the resulting IC₅₀ values. A compound with a significantly lower IC₅₀ for one isoform over the other would be considered selective.
The causality behind this experimental choice: Establishing the isoform selectivity is paramount for several reasons. It allows for the precise dissection of the roles of the canonical and non-canonical NF-κB pathways in various biological processes and disease models. From a drug development perspective, a selective inhibitor is often preferred to minimize off-target effects and improve the therapeutic index.
Conclusion
IKK-IN-1 is a valuable tool for studying the role of the IKK complex in cellular signaling. Its well-defined chemical structure and origin make it a reliable starting point for investigations into NF-κB-mediated processes. While its specific isoform selectivity remains to be fully elucidated in publicly available literature, the protocols outlined in this guide provide a robust framework for its characterization. The continued development and characterization of IKK inhibitors, including isoform-selective compounds, will undoubtedly advance our understanding of NF-κB signaling and pave the way for novel therapeutic strategies for a host of human diseases.
References
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The small-molecule inhibitor selectivity between IKKα and IKKβ kinases in NF-κB signaling pathway. PubMed. [Link]
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BI 5700, a Selective Chemical Inhibitor of IκB Kinase 2, Specifically Suppresses Epithelial-Mesenchymal Transition and Metastasis in Mouse Models of Tumor Progression. PubMed. [Link]
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A Kinase Assay for Measuring the Activity of the NIK-IKK1 Complex Induced via the Noncanonical NF-κB Pathway. PubMed. [Link]
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IKK Biology. PMC - NIH. [Link]
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What are IKK inhibitors and how do they work?. Patsnap Synapse. [Link]
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IκB Kinase (IKK)-Associated Protein 1, a Common Component of the Heterogeneous IKK Complex. PMC. [Link]
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A Validated IKK beta Inhibitor Screening Assay. BellBrook Labs. [Link]
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Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. PMC. [Link]
